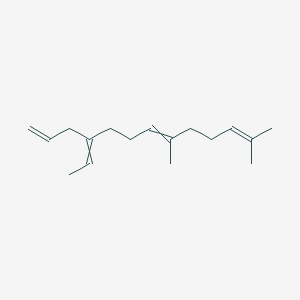
6-Bromohepta-2,6-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromohepta-2,6-dien-1-ol is an organic compound with the molecular formula C7H11BrO. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a hepta-2,6-diene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohepta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the bromination of hepta-2,6-dien-1-ol. The reaction typically uses bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, solvent, and bromine concentration to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromohepta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form hepta-2,6-dien-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hepta-2,6-dienal or hepta-2,6-dienoic acid.
Reduction: Formation of hepta-2,6-dien-1-ol.
Substitution: Formation of hepta-2,6-dien-1-ol derivatives with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
6-Bromohepta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromohepta-2,6-dien-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. For example, the hydroxyl group can form hydrogen bonds with other molecules, while the bromine atom can undergo nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1-hexanol: Similar structure but lacks the diene functionality.
(2E,6Z)-nona-2,6-dien-1-ol: Contains a similar diene structure but with different substituents.
Propiedades
Número CAS |
137609-79-1 |
|---|---|
Fórmula molecular |
C7H11BrO |
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
6-bromohepta-2,6-dien-1-ol |
InChI |
InChI=1S/C7H11BrO/c1-7(8)5-3-2-4-6-9/h2,4,9H,1,3,5-6H2 |
Clave InChI |
XVDPXFZUSQDFFI-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCC=CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



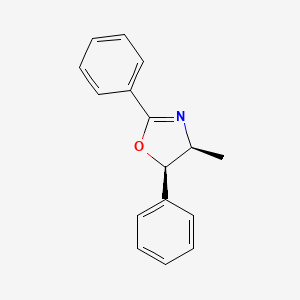
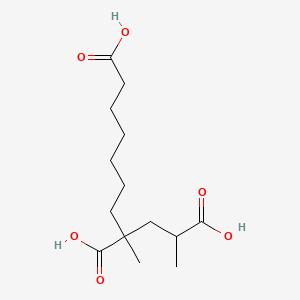
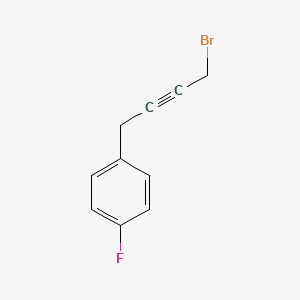


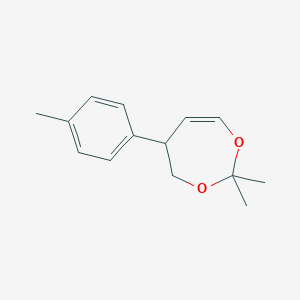

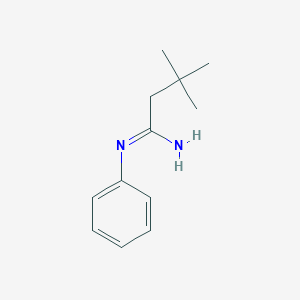
![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
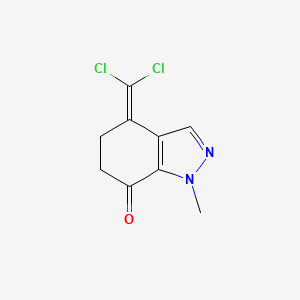
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)

